3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine
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Overview
Description
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine is a chemical compound with the molecular formula C9H10N2. It is also known by other names such as Myosmine and 2-(3-Pyridyl)-1-pyrroline . This compound is a natural alkaloid found in tobacco and is structurally similar to nicotine .
Preparation Methods
The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one . This reaction is typically carried out under specific conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce pyrrolidine derivatives.
Scientific Research Applications
This compound has several scientific research applications. It is used in the study of metal complexes, particularly iron and cobalt complexes, due to its ability to stabilize low-valent oxidation states. Additionally, it has potential therapeutic properties and is being investigated for its analgesic, sedative, and anti-cancer properties. In the field of catalysis, derivatives of this compound are used in the development of multi-functional spin-crossover switches and biomedical sensors.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. It is known to interact with nicotinic acetylcholine receptors, similar to nicotine . This interaction leads to the activation of these receptors, resulting in various physiological effects. The compound’s ability to stabilize metal complexes also plays a role in its mechanism of action in catalysis and other applications.
Comparison with Similar Compounds
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine is similar to other pyridine and pyrrolidine derivatives. Compounds such as 2-(3-Pyridyl)-1-pyrroline (Myosmine) and pyrrolo[3,4-c]pyridine derivatives share structural similarities . this compound is unique in its ability to stabilize low-valent oxidation states of metals and its potential therapeutic properties. Other similar compounds include 5-(3,4-dihydro-2H-pyrrol-5-yl)-pyrimidine derivatives, which are also studied for their antiviral and therapeutic properties .
Properties
Molecular Formula |
C12H17N3 |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine |
InChI |
InChI=1S/C12H17N3/c1-3-15(2)12-10(6-4-9-14-12)11-7-5-8-13-11/h4,6,9H,3,5,7-8H2,1-2H3 |
InChI Key |
VVBOVPKRVKYDGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=C(C=CC=N1)C2=NCCC2 |
Origin of Product |
United States |
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